N-Hydroxyprotriptyline
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Overview
Description
N-Hydroxyprotriptyline is a derivative of protriptyline, a tricyclic antidepressant. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom in the protriptyline structure. It is primarily studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyprotriptyline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to protriptyline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Protriptyline.
Substitution: Halogenated or aminated derivatives of protriptyline.
Scientific Research Applications
N-Hydroxyprotriptyline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, given its structural similarity to protriptyline.
Industry: this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to protriptyline, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its potential antidepressant effects. Additionally, the hydroxy group may enhance its binding affinity to certain receptors, leading to more pronounced pharmacological effects.
Comparison with Similar Compounds
Protriptyline: The parent compound, used as an antidepressant.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Nortriptyline: A metabolite of amitriptyline, also used as an antidepressant.
Uniqueness: N-Hydroxyprotriptyline is unique due to the presence of the hydroxy group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different metabolic pathways and potentially enhanced therapeutic effects compared to its parent compound, protriptyline.
Properties
CAS No. |
72239-05-5 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.383 |
IUPAC Name |
N-[3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)propyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3 |
InChI Key |
QWUHVBSCZRRMNX-UHFFFAOYSA-N |
SMILES |
CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O |
Synonyms |
N-Hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine; N-(3-(5H-Dibenzo[a,d][7]annulen-5-yl)propyl)-N-methylhydroxylamine |
Origin of Product |
United States |
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